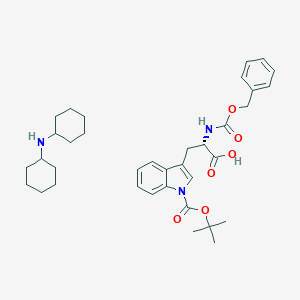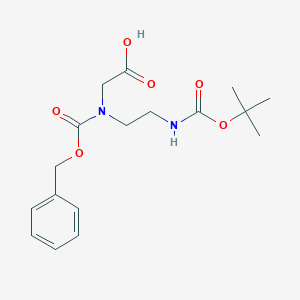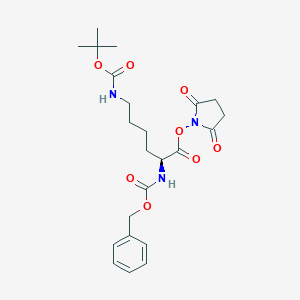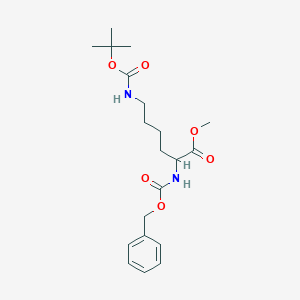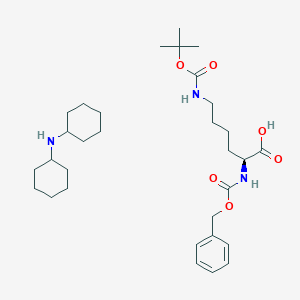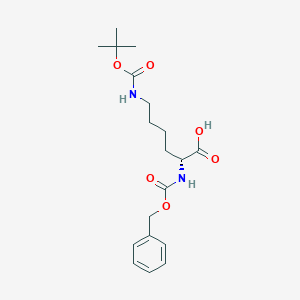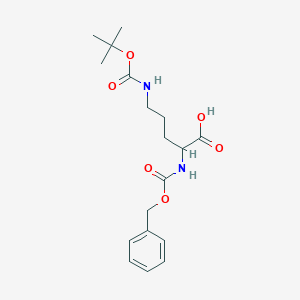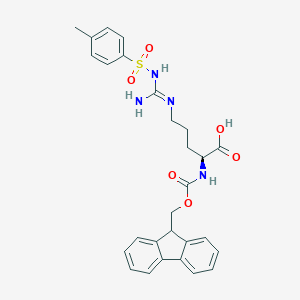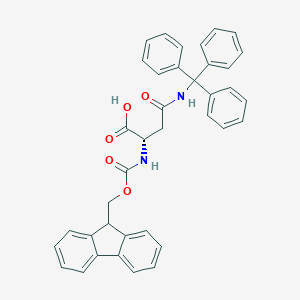
Fmoc-Asn(Trt)-OH
描述
Fmoc-Asn(Trt)-OH: 是一种天冬酰胺衍生物,天冬酰胺是一种氨基酸,广泛用于固相肽合成。该化合物以存在 9-芴甲氧羰基 (Fmoc) 基团保护氨基和三苯甲基 (Trt) 基团保护天冬酰胺侧链酰胺基为特征。这些保护基团对于防止肽合成过程中的不必要副反应至关重要。
作用机制
机制: Fmoc-Asn(Trt)-OH 的主要功能是在肽合成过程中保护天冬酰胺的氨基和侧链酰胺基。Fmoc 基团在碱性条件下被去除,而 Trt 基团在酸性条件下被去除。 这些脱保护步骤对于氨基酸的顺序添加以形成肽至关重要 .
分子靶点和通路: 该化合物本身没有特定的分子靶点或通路。 相反,它在合成可能与各种生物靶点相互作用的肽中充当构建块 .
生化分析
Biochemical Properties
Fmoc-Asn(Trt)-OH plays a crucial role in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide chain elongation in solid-phase peptide synthesis . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed, allowing the amino acid to be added to the growing peptide chain .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.
Molecular Mechanism
This compound exerts its effects at the molecular level during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the asparagine residue to be incorporated into the peptide chain . The Trt protecting group on the side chain is removed during the final cleavage step from the resin .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is crucial for successful peptide synthesis. It is stable under the conditions used for peptide chain elongation, but the Fmoc group can be selectively removed when needed . The compound is also stable for long-term storage, making it suitable for use in various research applications .
Transport and Distribution
In the context of solid-phase peptide synthesis, this compound is bound to a resin, and the growing peptide chain is anchored to this solid phase . The distribution of this compound within a reaction vessel is therefore determined by the physical mixing of the resin beads.
准备方法
合成路线和反应条件: Fmoc-Asn(Trt)-OH 的合成通常涉及保护天冬酰胺的氨基和侧链酰胺基。该过程从使用 Fmoc 基团保护氨基开始,然后用 Trt 基团保护侧链酰胺基。 反应条件通常涉及使用二氯甲烷 (DCM) 和 N,N-二甲基甲酰胺 (DMF) 等有机溶剂,以及二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂来促进偶联反应 .
工业生产方法: 在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,通常涉及自动化肽合成仪和高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型: Fmoc-Asn(Trt)-OH 主要进行脱保护反应以去除 Fmoc 和 Trt 基团。这些反应是肽合成中的关键步骤。
常见试剂和条件:
Fmoc 脱保护: 通常使用哌啶在 DMF 中实现。
Trt 脱保护: 使用三氟乙酸 (TFA) 在三异丙基硅烷 (TIPS) 和水等清除剂存在下实现.
形成的主要产物: 这些反应形成的主要产物是脱保护的天冬酰胺残基,这些残基可以与其他氨基酸偶联以形成肽 .
科学研究应用
化学: Fmoc-Asn(Trt)-OH 广泛用于肽和蛋白质的合成。 它允许肽链在固体载体上的逐步组装,方便研究蛋白质结构和功能 .
生物学和医学: 在生物学研究中,使用 this compound 合成的肽被用作探针来研究酶-底物相互作用、受体结合和信号转导通路。 在医学中,这些肽用于开发基于肽的药物和疫苗 .
工业: 在制药行业,this compound 用于合成治疗性肽。 它也用于生产基于肽的诊断和生物材料 .
相似化合物的比较
类似化合物:
Fmoc-Gln(Trt)-OH: 类似于 Fmoc-Asn(Trt)-OH,但用谷氨酰胺代替天冬酰胺。
Fmoc-Asp(OtBu)-OH: 使用叔丁基 (tBu) 基团保护天冬氨酸的侧链羧基。
Fmoc-Cys(Trt)-OH: 使用 Trt 基团保护半胱氨酸的硫醇基.
独特性: This compound 在保护天冬酰胺的氨基和侧链酰胺基方面独一无二,使其在合成含有天冬酰胺残基的肽方面特别有用 .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348710 | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-59-1 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


